REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C(Cl)(Cl)(Cl)Cl.C1C(=O)N([Br:23])C(=O)C1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][Br:23]
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Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C
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Name
|
|
Quantity
|
850 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
(PhCOO)2
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for 16 h
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Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered through glass frit (G2)
|
Type
|
WASH
|
Details
|
The precipitate was additionally washed by 2×150 ml of CCl4
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with 600 ml of n-hexane
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off (G3 glass frit)
|
Type
|
WASH
|
Details
|
washed by 50 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |